N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
The compound N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide features a 1,3,4-oxadiazole core linked to two 2,3-dihydro-1,4-benzodioxin moieties: one at the oxadiazole’s 5-position and another via a carboxamide group at the 2-position. This structure combines heterocyclic and aromatic systems, which are often associated with diverse bioactivities.
The benzodioxin subunit is known for its role in enhancing metabolic stability and modulating electronic properties, while the oxadiazole ring contributes to hydrogen bonding and π-π stacking interactions with biological targets.
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O6/c23-17(11-1-3-13-15(9-11)26-7-5-24-13)20-19-22-21-18(28-19)12-2-4-14-16(10-12)27-8-6-25-14/h1-4,9-10H,5-8H2,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRYXXGLPSUCRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the 1,4-benzodioxine rings: These rings can be synthesized via the condensation of catechol derivatives with formaldehyde, followed by cyclization.
Coupling of the oxadiazole and benzodioxine moieties: This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzodioxine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of novel polymers and materials with specific electronic or optical properties.
Organic Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can act as a bioisostere for amides or esters, enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Comparative Insights
Antibacterial Activity
Compounds with oxadiazole cores, such as those in , exhibit potent antibacterial activity against Gram-positive and Gram-negative strains (MIC: 3.12–6.25 µg/mL). The sulfanyl-acetamide side chain in these analogs likely enhances membrane disruption or enzyme inhibition.
Anti-Inflammatory Effects
The benzodioxin-linked acetic acid derivative () demonstrated efficacy comparable to Ibuprofen in reducing edema. The target compound’s carboxamide group, being less acidic than a carboxylic acid, might improve oral bioavailability while retaining anti-inflammatory activity through COX or LOX pathway modulation .
Antihepatotoxic Potential
Flavone derivatives with dioxane rings () showed significant liver protection, likely due to antioxidant properties. The target compound’s dual benzodioxin structure could amplify such effects, as benzodioxins are known to scavenge free radicals .
Structural-Activity Relationships (SAR)
- The target compound lacks halogens, possibly favoring safety.
- Functional Groups : Carboxamides () generally exhibit better metabolic stability than esters or acids (), suggesting prolonged half-life for the target compound.
- Ring Systems: Dual benzodioxins in the target compound may synergize interactions with aromatic residues in enzyme active sites, a feature absent in mono-benzodioxin analogs.
Biological Activity
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on recent research findings.
Synthesis
The synthesis of the compound involves several steps that integrate the benzodioxane moiety with oxadiazole derivatives. The general synthetic pathway includes the reaction of 2,3-dihydrobenzo[1,4]dioxin with various reagents to form the desired oxadiazole structure. This synthetic process has been documented in various studies focusing on similar compounds with promising biological activities.
1. Enzyme Inhibition
Research indicates that compounds containing the 1,4-benzodioxane moiety exhibit notable enzyme inhibitory activities. A study explored the inhibitory effects against α-glucosidase and acetylcholinesterase (AChE). The synthesized derivatives showed significant inhibition of α-glucosidase, which is crucial for managing type 2 diabetes mellitus (T2DM), while exhibiting weaker activity against AChE . This suggests a potential application in metabolic disorders.
| Compound | Target Enzyme | Inhibition Activity |
|---|---|---|
| This compound | α-glucosidase | Significant |
| Other Derivatives | AChE | Weak |
2. Antitumor Activity
The compound's structural features suggest potential antitumor properties. Similar benzodioxane derivatives have shown cytotoxic effects against various cancer cell lines. For instance, compounds with a 1,4-benzodioxane structure have been reported to exhibit anti-leukemic activity against cell lines such as K562 and U937 . The IC50 values for these compounds typically range from 8 to 31 μM, indicating moderate to strong antiproliferative effects.
3. Antioxidant Properties
Compounds containing the benzodioxane structure are also known for their antioxidant activities. The presence of hydroxyl groups in these compounds can contribute to their ability to scavenge free radicals and reduce oxidative stress in biological systems . This property is particularly beneficial in preventing cellular damage associated with various diseases.
Case Studies
Several studies have highlighted the biological relevance of similar compounds:
- Sulfonamide Derivatives : Research on sulfonamide derivatives that incorporate benzodioxane moieties demonstrated their effectiveness as anti-proliferative agents and inhibitors of butyrylcholinesterase (BChE) and AChE . These findings underscore the therapeutic potential of benzodioxane-containing compounds in treating neurodegenerative diseases like Alzheimer's.
- Anticancer Research : A study focused on a series of benzodioxane derivatives evaluated their cytotoxicity against human leukemia cell lines. The results indicated that certain modifications to the benzodioxane structure significantly enhanced their anticancer activity .
Q & A
Basic: What are the established synthetic routes for this compound, and what critical reaction conditions ensure optimal yield?
Answer:
The synthesis typically involves cyclocondensation of a hydrazide derivative with a benzodioxine-containing carbonyl precursor. A key step is the formation of the 1,3,4-oxadiazole ring via dehydrative cyclization using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For example, analogous compounds were synthesized by reacting substituted benzodioxine-carboxylic acid hydrazides with aromatic carboxylic acids under reflux in acidic conditions . Critical parameters include reaction temperature (80–120°C), anhydrous solvent selection (e.g., tetrahydrofuran or dioxane), and stoichiometric control to minimize byproducts like uncyclized intermediates.
Advanced: How can computational quantum chemistry methods optimize reaction pathways for this compound’s synthesis?
Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) can predict transition states and intermediates, reducing trial-and-error experimentation. For instance, reaction path search algorithms combined with Gibbs free energy profiles identify low-energy pathways for oxadiazole ring formation. Computational tools like the Artificial Force Induced Reaction (AFIR) method enable systematic exploration of substituent effects on reaction feasibility . Researchers should validate predictions with kinetic studies (e.g., time-resolved NMR) and adjust parameters like solvent polarity or catalyst loading based on computed activation barriers.
Basic: What spectroscopic techniques are recommended for structural validation, and what key spectral markers should be prioritized?
Answer:
- NMR (¹H/¹³C): Aromatic protons in the benzodioxine rings appear as doublets or triplets (δ 6.5–7.5 ppm), while the oxadiazole protons are absent, confirming cyclization. Carbonyl signals (C=O) resonate at ~165–170 ppm .
- IR: Stretching vibrations for C=O (1680–1720 cm⁻¹) and C=N (1550–1600 cm⁻¹) confirm functional groups.
- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion peaks (e.g., m/z 341.32 for C₁₆H₁₅N₅O₄) .
- X-ray Crystallography: Resolves bond lengths and dihedral angles, critical for confirming stereochemistry in analogs .
Advanced: How can discrepancies in reported biological activity (e.g., enzyme inhibition) be systematically addressed?
Answer: Contradictions often arise from assay variability (e.g., enzyme source, substrate concentration) or impurities. To resolve these:
- Standardize Assays: Use recombinant enzymes (e.g., human hepatocyte models for antihepatotoxic studies) and control buffer conditions (pH, ionic strength) .
- Purity Validation: Employ HPLC (≥95% purity) and elemental analysis to exclude confounding byproducts.
- Structure-Activity Relationship (SAR) Studies: Compare analogs with varying substituents on the oxadiazole or benzodioxine moieties to isolate pharmacophoric contributions .
Basic: What analytical protocols are essential for assessing purity and stability during storage?
Answer:
- HPLC: Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient elution. Monitor for degradation peaks under accelerated stability conditions (40°C/75% RH for 4 weeks) .
- Thermogravimetric Analysis (TGA): Determines decomposition temperature (>200°C suggests thermal stability).
- Karl Fischer Titration: Measures residual moisture (<0.5% recommended for hygroscopic samples) .
Advanced: What strategies elucidate the mechanism of action in enzyme inhibition studies?
Answer:
- Molecular Docking: Simulate binding poses with target enzymes (e.g., cytochrome P450 or cyclooxygenase) using software like AutoDock Vina. Focus on hydrogen bonding with the oxadiazole nitrogen and π-π stacking with benzodioxine .
- Kinetic Studies: Determine inhibition constants (Ki) via Lineweaver-Burk plots under varying substrate concentrations.
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .
Basic: What are the safety and handling protocols for this compound based on its GHS classification?
Answer:
While specific GHS data for this compound is limited, analogous benzodioxine derivatives require:
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., POCl₃) .
- Spill Management: Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .
Advanced: How can membrane separation technologies improve purification post-synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
